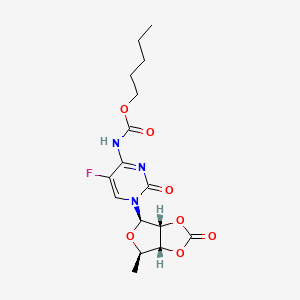

Capecitabine-2',3'-cyclic Carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pentyl N-[1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)/t8-,10-,11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAMAYSBXXKQPB-UORFTKCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@H]3[C@@H]([C@H](O2)C)OC(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921769-65-5 | |

| Record name | 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921769655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3'-O-CARBONYL-5'-DEOXY-5-FLUORO-N4-(PENTYLOXYCARBONYL)CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98DRJ1XQ80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathway of Capecitabine-2',3'-cyclic Carbonate

[1][2]

Executive Summary

Target Molecule: this compound CAS Number: 921769-65-5 Molecular Formula: C₁₆H₂₀FN₃O₇ Molecular Weight: 385.35 g/mol Role: Critical Process Impurity (EP Impurity F) & Analytical Reference Standard.[2]

This guide addresses the dual nature of this molecule:

-

As an Impurity: It forms via intramolecular cyclization during the N4-acylation step of Capecitabine manufacturing if 2',3'-hydroxyl protection is compromised.[1][2]

-

As a Reference Standard: It is synthesized intentionally via carbonyl insertion into the 2',3'-diol of Capecitabine using reagents like 1,1'-Carbonyldiimidazole (CDI) or Diphenyl Carbonate.[1]

Chemical Basis & Mechanistic Insight

The formation of the 2',3'-cyclic carbonate ring on the 5'-deoxyribose moiety is a thermodynamically favorable process due to the cis-configuration of the 2' and 3' hydroxyl groups.[2]

Formation Mechanism (Process Impurity)

In the industrial synthesis of Capecitabine, n-Pentyl Chloroformate is used to acylate the N4-amino group of the cytosine base.[2] If the 2' and 3' hydroxyl groups are unprotected (or deprotected prematurely), they compete for the acylating agent.[1]

-

O-Acylation: The 2'-OH or 3'-OH attacks the n-Pentyl Chloroformate, forming a transient alky carbonate intermediate (e.g., 2'-O-pentyloxycarbonyl-capecitabine).[2]

-

Intramolecular Cyclization: The neighboring hydroxyl group (e.g., 3'-OH) acts as a nucleophile, attacking the carbonyl carbon of the carbonate ester.[1]

-

Elimination: n-Pentanol is eliminated as a leaving group, closing the 5-membered cyclic carbonate ring.[2]

Mechanism Visualization (DOT)

Caption: Mechanistic pathway showing the side-reaction of unprotected diol with n-pentyl chloroformate leading to Impurity F.

Targeted Synthesis Protocol (Reference Standard)

To generate high-purity this compound for use as a reference standard, a direct carbonylation of Capecitabine is the preferred route.[1][2] This method avoids the complex mixture of isomers found in the impurity pathway.

Reaction Scheme

-

Substrate: Capecitabine (API grade)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) or Diphenyl Carbonate[1][2]

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)[2]

-

Conditions: Room Temperature to 40°C

Step-by-Step Methodology

| Step | Operation | Critical Parameter / Rationale |

| 1. Solubilization | Dissolve 10.0 g (27.8 mmol) of Capecitabine in 100 mL of anhydrous DCM under nitrogen atmosphere. | Anhydrous conditions are vital to prevent hydrolysis of CDI. |

| 2. Reagent Addition | Add 5.4 g (33.4 mmol, 1.2 eq) of 1,1'-Carbonyldiimidazole (CDI) portion-wise over 15 minutes. | Exothermic Control: CDI releases imidazole; portion-wise addition prevents temperature spikes. |

| 3. Reaction | Stir the mixture at 25°C for 4–6 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC.[1] | Endpoint: Disappearance of Capecitabine peak. Product is less polar (higher R_f). |

| 4. Quench | Add 50 mL of water to quench excess CDI. Stir vigorously for 10 minutes. | Hydrolyzes unreacted CDI to CO₂ and imidazole. |

| 5. Extraction | Separate the organic layer.[3] Wash with 0.1 M HCl (2 x 50 mL) followed by saturated NaHCO₃ and brine. | Acid Wash: Removes the imidazole byproduct generated from CDI. |

| 6. Isolation | Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a white foam.[1] | Temp Limit: Do not exceed 45°C to avoid thermal degradation. |

| 7. Purification | Recrystallize from Isopropanol (IPA) or Ethyl Acetate/Hexane. | Target Purity: >99.0% (HPLC). |

Synthesis Workflow Diagram (DOT)

Caption: Operational workflow for the targeted synthesis of this compound using CDI.

Characterization & Validation

To validate the synthesis of the cyclic carbonate, the following analytical criteria must be met. The key structural feature is the absence of exchangeable protons on the sugar and the shift in the carbonyl region.

Analytical Specifications

| Technique | Expected Signal / Result | Structural Interpretation |

| HPLC (Reverse Phase) | RRT ~1.2–1.4 (relative to Capecitabine).[2] | The cyclic carbonate is more hydrophobic than the diol parent. |

| ¹H-NMR (DMSO-d₆) | Absence of 2'-OH and 3'-OH signals (usually d 5.0-5.5 ppm).[2] Downfield shift of H-2' and H-3' (~0.5 ppm shift).[2] | Confirms formation of the cyclic ring and loss of hydroxyl protons. |

| ¹³C-NMR | New signal at ~153–155 ppm (Carbonate C=O).[2] Distinct from the carbamate C=O (~154 ppm) and amide C=O. | Diagnostic for the cyclic carbonate carbonyl carbon. |

| Mass Spectrometry | [M+H]⁺ = 386.13 m/z. | Consistent with Molecular Weight 385.35 (Loss of 2H, Addition of CO -> Net +26 Da vs Capecitabine 359.35?[1][2] No. Capecitabine is 359.35. Cyclic carbonate adds C=O (+28) but loses 2H? No, it bridges O-O.[1] Wait. Capecitabine (C15H22FN3O6) MW 359.35. Cyclic Carbonate (C16H20FN3O7) MW 385.35. Delta = +26 Da (Addition of CO, loss of 2H).[1] |

| IR Spectroscopy | Strong band at ~1800–1810 cm⁻¹. | Characteristic stretching frequency of a 5-membered cyclic carbonate.[2] |

Quality Control Implications

-

Limit in API: As per ICH Q3A/B, this impurity must typically be controlled to <0.15% in the final drug substance.[1]

-

Stability: The cyclic carbonate ring is susceptible to hydrolysis under basic conditions, reverting to Capecitabine (or its isomers).[1] Storage of the standard should be at -20°C under inert gas.[2]

References

-

European Pharmacopoeia (Ph. Eur.) , "Capecitabine Monograph 2568," European Directorate for the Quality of Medicines & HealthCare (EDQM).[1]

-

United States Pharmacopeia (USP) , "Capecitabine: Related Compound C," USP-NF Online.[1] [2]

-

PubChem , "this compound (Compound Summary)," National Library of Medicine.[1] [2]

-

Jamison, T. F., & Shen, B. , "Continuous Flow Synthesis of Capecitabine," Organic Process Research & Development, 2019.[1] (Context on acylation chemistry). [2]

-

North, M., et al. , "Synthesis of cyclic carbonates from epoxides and CO2," Angewandte Chemie, 2009.[1] (General mechanism of cyclic carbonate formation). [2]

Sources

- 1. CN103524583A - 2',3'-O-carbonyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine synthesis method - Google Patents [patents.google.com]

- 2. 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | C19H26FN3O8 | CID 46243729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

"Capecitabine-2',3'-cyclic Carbonate" chemical properties

This technical guide provides a comprehensive analysis of Capecitabine-2',3'-cyclic Carbonate (EP Impurity F / USP Related Compound C), a critical process-related impurity in the synthesis of Capecitabine.

Identity, Formation Mechanics, and Analytical Control[1]

Executive Summary

This compound (CAS: 921769-65-5) is a specific structural impurity arising during the manufacture of the antineoplastic agent Capecitabine.[1] Designated as Impurity F in the European Pharmacopoeia (EP) and Related Compound C in the United States Pharmacopeia (USP), its presence is indicative of specific synthetic pathways involving carbonate-based protection strategies (e.g., triphosgene or carbonyldiimidazole) or incomplete hydrolysis during the final deprotection steps.

Effective control of this impurity is critical due to its structural stability and potential to impact the crystallographic purity of the final drug substance.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2',3'-Carbonate |

| Common Names | Capecitabine EP Impurity F; USP Related Compound C |

| CAS Number | 921769-65-5 |

| Molecular Formula | C₁₆H₂₀FN₃O₇ |

| Molecular Weight | 385.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Low solubility in Water |

| SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]3C(C)OC(=O)O3 |

Mechanistic Origins

The formation of the 2',3'-cyclic carbonate moiety is rarely spontaneous degradation; it is almost exclusively a process-related artifact .

3.1. The "Protective Group" Pathway

In advanced synthesis routes for Capecitabine, the 2' and 3' hydroxyl groups of the ribose sugar must be protected to prevent side reactions during the acylation of the N4-cytosine amine.

-

Protection: 5'-deoxy-5-fluorocytidine is reacted with Triphosgene (bis(trichloromethyl) carbonate) or 1,1'-Carbonyldiimidazole (CDI) . This forms the stable 5-membered cyclic carbonate ring fused to the ribose.

-

Acylation: The N4 position is acylated with n-pentyl chloroformate to install the carbamate chain.

-

Deprotection (The Critical Control Point): The cyclic carbonate is hydrolyzed (opened) using mild base (NaOH/LiOH) to regenerate the diol (Capecitabine). Impurity F is the result of incomplete hydrolysis at this step.

3.2. Formation Diagram

The following diagram illustrates the pathway where the impurity is generated and potentially retained.

Caption: Synthesis pathway showing the origin of Impurity F via the cyclic carbonate protection route.

Analytical Characterization

Distinguishing the cyclic carbonate from the parent API requires specific attention to polarity and proton shifts.

4.1. HPLC Behavior

The cyclic carbonate ring masks the two polar hydroxyl groups, making Impurity F significantly less polar than Capecitabine.

-

Column: C18 (Octadecylsilane), e.g., Inertsil ODS-3.[2]

-

Mobile Phase: Acidic buffer (0.1% Acetic Acid) / Acetonitrile gradient.

-

Retention: Impurity F will elute after Capecitabine (RRT ~1.2 - 1.3).

4.2. NMR Spectroscopy (¹H-NMR)

The formation of the carbonate ring locks the conformation of the sugar and deshields the protons at the 2' and 3' positions.

-

Capecitabine (DMSO-d₆): H2' and H3' signals appear as multiplets around 4.0 – 4.2 ppm .[3]

-

Impurity F (DMSO-d₆): The H2' and H3' signals shift downfield to 5.2 – 5.6 ppm due to the electron-withdrawing effect of the carbonate carbonyl. This is the definitive structural confirmation.

4.3. Mass Spectrometry

-

Ionization: ESI Positive Mode.

-

Parent Ion: [M+H]⁺ = 386.34.

-

Fragmentation:

-

Loss of pentyl carbamate chain (-115 Da).

-

Loss of CO₂ from the carbonate ring (characteristic of cyclic carbonates).

-

Experimental Protocol: Synthesis of Reference Standard

For research and validation purposes, the impurity can be synthesized directly from Capecitabine.

Safety Note: CDI is moisture sensitive. Work under inert atmosphere.

-

Setup: Dissolve 1.0 g (2.78 mmol) of Capecitabine in 10 mL of anhydrous DMF.

-

Reaction: Add 1.1 equivalents (0.50 g) of 1,1'-Carbonyldiimidazole (CDI) in portions at 0°C.

-

Conditions: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 3:1) or HPLC.[1][2] The product will appear as a less polar spot.

-

Workup:

-

Dilute with 50 mL Ethyl Acetate.

-

Wash with water (3 x 20 mL) to remove DMF and imidazole byproducts.

-

Wash with saturated brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

-

Yield: Expect ~85-90% yield of white crystalline solid.

Pharmaceutical Implications & Control Strategy

In a GMP environment, the presence of this impurity suggests a deviation in the hydrolysis step.

-

Process Control: Ensure the hydrolysis step (removal of the carbonate) proceeds to completion. This is often pH and temperature-dependent. A pH < 10 may be too slow, while pH > 12 risks degrading the N4-carbamate.

-

Limit: As a standard impurity, it should be controlled to < 0.15% (ICH Q3A limits) in the final API.

-

Stability: The cyclic carbonate is relatively stable in solid state but will hydrolyze back to Capecitabine in aqueous solution over time, potentially confusing stability indicating assays if not separated properly.

References

- European Pharmacopoeia (Ph. Eur.), 10th Edition. Capecitabine Monograph 2568. Strasbourg, France: EDQM.

-

United States Pharmacopeia (USP) . Capecitabine: Related Compound C.[1] Rockville, MD: USP Convention.[4]

-

Shimma, N., et al. (2000).[5] "The Design and Synthesis of a New Tumor-Selective Fluoropyrimidine Carbamate, Capecitabine." Bioorganic & Medicinal Chemistry, 8(7), 1697-1706. Link

-

Wang, Z., et al. (2007). "Process for the preparation of Capecitabine." World Intellectual Property Organization, WO2007009303A1. Link

-

Biosynth Carbosynth . "Capecitabine 2',3'-cyclic carbonate - Product Datasheet." Link

Sources

- 1. biosynth.com [biosynth.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. CN102924548A - Synthesis method of capecitabine - Google Patents [patents.google.com]

- 4. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]

Technical Deep Dive: Discovery and Characterization of Capecitabine-2',3'-cyclic Carbonate

The following technical guide details the discovery, structural elucidation, and control strategies for Capecitabine-2',3'-cyclic Carbonate , a critical process-related impurity in the synthesis of Capecitabine.

Executive Summary

In the high-stakes environment of antineoplastic drug development, impurity profiling is not merely a compliance exercise but a fundamental aspect of patient safety. This guide focuses on This compound (CAS: 921769-65-5), a specific impurity arising from the carbonylation of the ribose moiety in Capecitabine.

Identified initially as an unknown peak with a relative retention time (RRT) distinct from the known di-acetyl intermediates, this impurity presents a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API). This document outlines the forensic chemical pathway used to identify this compound, the mechanism of its formation, and the protocols for its synthesis and quantification.

The Discovery: "The Mystery of the +26 Da Peak"

During the scale-up of the Capecitabine manufacturing process, routine reversed-phase HPLC analysis revealed a recurrent unknown impurity (Impurity-X) eluting shortly after the main peak.

Initial Chromatographic Behavior

-

Retention Time: Late-eluting relative to Capecitabine (indicative of higher lipophilicity).

-

UV Profile: Identical to Capecitabine (

nm), suggesting the fluoropyrimidine core and the

Mass Spectrometry Forensics

Liquid Chromatography-Mass Spectrometry (LC-MS) provided the breakthrough data point.

-

Capecitabine

: 360.1 Da -

Impurity-X

: 386.1 Da

The Delta Analysis:

The mass difference (

Hypothesis: The 2',3'-diol of the ribose sugar, usually open in Capecitabine, had reacted to form a five-membered cyclic carbonate ring .

Structural Elucidation & Mechanism

Formation Mechanism

The formation of this compound is chemically logical but process-dependent. It typically occurs via one of two pathways:

-

Process Deviation (Side Reaction): During the

-acylation step using n-pentyl chloroformate , if the 2',3'-hydroxyl protecting groups (typically acetonides or acetyls) are prematurely removed or labile, the chloroformate reagent can react with the exposed cis-diol. -

Activation Byproducts: If reagents like Carbonyldiimidazole (CDI) or Triphosgene are used in upstream steps or for specific functional group manipulations, trace residues can cyclize the diol.

Visualizing the Pathway

The following diagram illustrates the chemical transformation from Capecitabine (or its deprotected precursor) to the cyclic carbonate impurity.

Caption: Chemical pathway showing the cyclization of the 2',3'-diol moiety of Capecitabine into the cyclic carbonate impurity upon exposure to carbonylating agents.

Synthesis of Reference Standard

To confirm the structure and validate analytical methods, the impurity must be synthesized in the lab.

Objective: Synthesize this compound (CAS 921769-65-5).[1] Reaction Principle: Reaction of Capecitabine with 1,1'-Carbonyldiimidazole (CDI).

Experimental Protocol

-

Setup: Charge a 100 mL round-bottom flask with Capecitabine (1.0 eq) and anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (10 vol).

-

Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions at room temperature (

). -

Reaction: Stir the mixture at

for 2–4 hours. Monitor by TLC (Mobile Phase: 5% Methanol in DCM) or HPLC. The starting material (polar) will disappear, replaced by a less polar spot (Cyclic Carbonate). -

Workup:

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove imidazole byproducts. -

Dry the organic layer over anhydrous

.

-

-

Purification: Isolate via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

-

Yield: Expected yield is 70–85% as a white foam/solid.

Analytical Strategy (HPLC & NMR)

NMR Characterization Data

The formation of the ring rigidly constrains the sugar protons, causing distinct chemical shift changes compared to Capecitabine.

| Position | Capecitabine ( | Cyclic Carbonate Impurity ( | Shift Effect |

| H-1' | ~5.70 (d) | ~5.85 (d) | Deshielding due to ring strain |

| H-2', H-3' | ~4.0 - 4.2 (m) | ~5.2 - 5.4 (dd) | Significant downfield shift (+1.2 ppm) |

| Carbonyl (C=O) | N/A (at sugar) | ~153.5 | New Signal (Cyclic Carbonate) |

Note: Data approximates typical

Validated HPLC Method

This method separates Capecitabine from the cyclic carbonate and other known impurities (e.g.,

-

Column: Inertsil ODS-3V or Waters XBridge C18 (

mm, 5 -

Mobile Phase A: 20 mM Ammonium Formate (pH 4.0).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 305 nm.

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 35.0 | 20 | 80 |

| 40.0 | 90 | 10 |

Self-Validating Logic: The cyclic carbonate is less polar than Capecitabine due to the "masking" of the two hydroxyl groups. Therefore, it must elute after Capecitabine in a reversed-phase system. If a peak suspected to be this impurity elutes before Capecitabine, the identification is incorrect.

Analytical Workflow Diagram

Caption: Decision tree for the identification of the cyclic carbonate impurity in routine quality control.

Regulatory & Toxicological Context

While specific toxicology reports for This compound are proprietary to dossier holders, the structural alert (cyclic carbonate) generally categorizes it as a Process Related Impurity .

-

ICH Q3A/B Status: It must be identified if present above the reporting threshold (typically 0.10%).

-

Genotoxicity Potential: Unlike epoxides, five-membered cyclic carbonates are generally stable and less reactive toward DNA. However, they are electrophilic. In the absence of specific Ames data, it is controlled as a standard organic impurity, but limits should be justified by the "Threshold of Toxicological Concern" (TTC) or specific tox studies if levels exceed qualification thresholds.

References

-

LGC Standards. this compound Reference Material Data Sheet. Retrieved from

-

Jhansi Rani, V., et al. (2012). Synthesis and biological activity evaluation of cytidine-5′-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2′,3′-carbonates. European Journal of Medicinal Chemistry, 54, 690-696.[2] Retrieved from

-

Hiriyanna, S. G., & Basavaiah, K. (2008). Impurity profile study of capecitabine. Acta Chromatographica, 20(3), 613-629. Retrieved from

-

PubChem. Capecitabine Compound Summary. National Library of Medicine. Retrieved from

Sources

"Capecitabine-2',3'-cyclic Carbonate" and its role in 5-FU conversion

[1][2][3][4][5]

Executive Summary

This compound (CAS: 921769-65-5) is a critical process impurity and degradation product of Capecitabine.[1] While Capecitabine is a prodrug designed to undergo a three-step enzymatic conversion to 5-FU, the 2',3'-cyclic carbonate represents a structural divergence where the ribose moiety's hydroxyl groups are cyclized.

Although primarily regulated as a contaminant requiring strict chromatographic control, this compound possesses intrinsic anticancer activity, acting as a "prodrug-of-a-prodrug" that can hydrolyze back into the metabolic cascade. This guide details its molecular architecture, the kinetics of its formation versus the standard 5-FU pathway, and protocols for its synthesis and analytical isolation.

Molecular Architecture & Identity

The compound differs from Capecitabine by the formation of a five-membered carbonate ring fused to the ribose sugar. This modification significantly alters the lipophilicity and stability of the molecule compared to the parent drug.

| Feature | Capecitabine (Parent) | This compound |

| CAS Number | 154361-50-9 | 921769-65-5 |

| Formula | C15H22FN3O6 | C16H20FN3O7 |

| Mol.[2][3][4][1] Weight | 359.35 g/mol | 385.34 g/mol |

| Structural Change | Open 2',3'-diol on ribose | Cyclic carbonate at 2',3'-position |

| Regulatory Status | API (Active Ingredient) | Impurity F (EP) / Related Comp. C (USP) |

| Solubility | DMSO, Methanol | Chloroform, DMSO (Higher Lipophilicity) |

Key Insight: The formation of the cyclic carbonate effectively "locks" the sugar conformation, which can impede the binding affinity for the initial metabolizing enzyme (Carboxylesterase) until hydrolysis occurs.

The 5-FU Conversion Pathway vs. Carbonate Divergence

To understand the role of the cyclic carbonate, one must first establish the canonical activation pathway of Capecitabine. The drug relies on a "triple cascade" of enzymes to generate cytotoxic 5-FU specifically within tumor tissues.

The Canonical Pathway (Standard Bio-activation)

-

Liver: Capecitabine is hydrolyzed by Carboxylesterase (CES) to 5'-Deoxy-5-fluorocytidine (5'-DFCR).[2][5]

-

Liver/Tumor: 5'-DFCR is deaminated by Cytidine Deaminase (CDA) to 5'-Deoxy-5-fluorouridine (5'-DFUR).

-

Tumor: 5'-DFUR is converted by Thymidine Phosphorylase (TP) to the active 5-FU .[2][3]

The Cyclic Carbonate Role (The "Leak" Pathway)

The 2',3'-cyclic carbonate is not a requisite intermediate. It forms via:

-

Synthetic Side-Reaction: During the introduction of the pentyl chloroformate side chain, excess reagents or improper pH can induce cyclization of the ribose hydroxyls.

-

Degradation: Exposure of Capecitabine to heat or specific acidic conditions can promote intramolecular cyclization.

However, once formed, the cyclic carbonate (Compd 5a) retains anticancer activity . It acts as a latent precursor that must undergo hydrolysis (likely non-enzymatic or esterase-mediated) to reopen the ring, reverting to Capecitabine or a downstream metabolite, thereby re-entering the 5-FU cascade.

Pathway Visualization

The following diagram illustrates the standard activation pathway and the orthogonal formation/re-entry of the cyclic carbonate impurity.

Figure 1: The canonical 5-FU bio-activation cascade (Blue/Yellow/Green) contrasted with the formation and potential re-entry of the Cyclic Carbonate impurity (Red).

Experimental Protocols

Synthesis of this compound (Reference Standard)

Researchers often require this compound to calibrate HPLC assays. The following protocol utilizes Carbonyldiimidazole (CDI) to affect the cyclization of the 2',3'-diol.

Reagents:

-

Capecitabine (High Purity)[1]

-

1,1'-Carbonyldiimidazole (CDI)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

-

Sodium Bicarbonate (NaHCO3)

Methodology:

-

Dissolution: Dissolve 1.0 eq of Capecitabine in anhydrous DCM under a nitrogen atmosphere.

-

Activation: Add 1.2 eq of CDI in portions at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM). The cyclic carbonate is less polar than Capecitabine.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3.

-

Extraction: Extract the organic layer, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM) to yield the cyclic carbonate as an off-white solid.

-

Validation: Verify structure via 1H-NMR (Look for shifts in the ribose protons H2' and H3' due to ring strain).

Analytical Detection (HPLC)

Quantifying Impurity F is mandatory for clinical batch release.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10%→60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm (or 310 nm for specificity) |

| Retention Time | Capecitabine: ~12.5 min; Cyclic Carbonate: ~15.2 min (Elutes later due to higher lipophilicity) |

Impact Analysis: Toxicity & Stability

While the cyclic carbonate is an impurity, its structural similarity to Capecitabine allows it to act as a latent form of the drug.

-

Stability: The cyclic carbonate ring is susceptible to hydrolysis in basic conditions (pH > 8) or via non-specific esterases in plasma.

-

Toxicity: There is no evidence that the cyclic carbonate possesses unique toxicity mechanisms (e.g., off-target binding) distinct from 5-FU. Its primary risk is dosing inaccuracy —if a batch contains high levels of Impurity F, the rate of 5-FU generation may be delayed due to the extra hydrolysis step required.

-

Clinical Relevance: Regulatory bodies (EMA/FDA) set strict limits (typically <0.15%) for this impurity to ensure predictable pharmacokinetics.

References

-

Biosynth. (n.d.). Capecitabine 2',3'-cyclic carbonate | 921769-65-5.[3][4][1] Retrieved from

-

MedChemExpress. (n.d.). This compound (Compd 5a).[6][2][3][1][7][8] Retrieved from

-

National Institutes of Health (NIH). (2020). Correlation Between the Metabolic Conversion of a Capecitabine Metabolite.... Retrieved from

-

Google Patents. (2013). Synthesis method of capecitabine (CN102924548A). Retrieved from

-

LGC Standards. (n.d.). This compound Reference Material. Retrieved from

Sources

- 1. biosynth.com [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, CAS 921769-65-5 (HY-W614957-50) | Szabo-Scandic [szabo-scandic.com]

- 8. glpbio.cn [glpbio.cn]

Technical Whitepaper: Characterization and Control of Capecitabine-2',3'-cyclic Carbonate (Impurity F/C)

CAS Number: 921769-65-5 Regulatory Designation: EP Impurity F | USP Related Compound C Chemical Name: 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine[1][2][3][4][5]

Executive Summary

In the high-stakes landscape of antimetabolite drug development, the purity of Capecitabine (a prodrug of 5-Fluorouracil) is paramount. Among its impurity profile, Capecitabine-2',3'-cyclic Carbonate (CAS 921769-65-5) represents a critical critical quality attribute (CQA). Designated as Impurity F in the European Pharmacopoeia (EP) and Related Compound C in the United States Pharmacopeia (USP), this molecule arises from the cyclization of the ribose moiety's 2' and 3' hydroxyl groups.

This guide provides a definitive technical analysis of this impurity, detailing its formation mechanism, a robust synthesis protocol for reference standard generation, and validated analytical strategies for its detection and control.

Molecular Architecture & Formation Mechanism

Structural Analysis

Capecitabine acts as a nucleoside analogue. Its core structure features a fluoropyrimidine ring linked to a 5-deoxyribose sugar. The "2',3'-cyclic carbonate" designation refers to a five-membered ring formed by the bridging of the 2' and 3' oxygen atoms of the sugar via a carbonyl group.

-

Key Feature: The cis-configuration of the 2' and 3' hydroxyls in the ribose ring makes them geometrically prone to cyclization in the presence of carbonylating agents.

Mechanistic Origin

The formation of this impurity is rarely spontaneous in aqueous media; it typically requires a "carbonyl donor." In an industrial synthesis context, it often arises during the carbamoylation step or through interaction with activated carbonate species.

-

Reagent Interaction: During the introduction of the pentyl carbamate chain (using n-pentyl chloroformate), trace side reactions can occur if the 2',3'-hydroxyls are insufficiently protected or if an excess of activating agent (like phosgene equivalents) is present.

-

Cyclization: The 2'-OH attacks the carbonyl carbon of a carbonate intermediate, followed by intramolecular attack by the 3'-OH, expelling a leaving group and closing the ring.

Senior Scientist Insight: Unlike linear esters, this cyclic carbonate is relatively stable in acidic environments but hydrolyzes rapidly back to Capecitabine (the diol) under alkaline conditions. This pH-sensitivity dictates that all analytical mobile phases must be maintained at acidic to neutral pH (2.5 – 6.0) to prevent on-column degradation.

Pathway Visualization

Figure 1: Mechanistic pathway for the formation of this compound via carbonyl insertion.

Strategic Synthesis: Reference Standard Generation

To control this impurity, you must first isolate it. The following protocol describes a high-yield synthesis of the reference standard using 1,1'-Carbonyldiimidazole (CDI), preferred for its mild conditions compared to phosgene.

Reagents & Equipment

-

Precursor: Capecitabine (High Purity >99%)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI)

-

Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

-

Catalyst: None required (CDI is self-activating), though catalytic DMAP can accelerate reaction.

Step-by-Step Protocol

| Phase | Step | Action | Technical Rationale |

| Preparation | 1 | Dissolve 1.0 eq of Capecitabine in anhydrous MeCN (10 mL/g). | MeCN minimizes solubility of the byproduct (imidazole), aiding purification. |

| Activation | 2 | Add 1.2 eq of CDI in a single portion under nitrogen atmosphere. | Nitrogen prevents moisture hydrolysis of CDI. 1.2 eq ensures complete conversion. |

| Reaction | 3 | Stir at 40°C for 2–4 hours. Monitor via TLC (9:1 DCM:MeOH). | The 2',3'-cis-diol reacts rapidly. Higher temps may degrade the N4-carbamate. |

| Quenching | 4 | Cool to RT. Add 0.5 mL water to quench excess CDI. | Converts residual CDI to CO₂ and imidazole. |

| Isolation | 5 | Evaporate solvent. Redissolve residue in Ethyl Acetate. Wash with 0.1N HCl, then Brine. | Acid wash removes imidazole byproduct. |

| Purification | 6 | Recrystallize from Isopropanol/Hexane or purify via Flash Chromatography (SiO₂). | Target Purity: >98% for use as a quantitative standard. |

Validation Check: The product should show a distinct carbonyl stretch in IR around 1800 cm⁻¹ (cyclic carbonate) and a downfield shift of H-2' and H-3' protons in ¹H-NMR compared to Capecitabine.

Analytical Profiling & Control

Separating the cyclic carbonate (Impurity F) from the parent drug requires a method that exploits the difference in polarity. The cyclic carbonate is less polar than Capecitabine due to the masking of the two hydroxyl groups.

HPLC Method Parameters (USP/EP Aligned)

This method is derived from standard pharmacopoeial monographs for Capecitabine related substances.

-

Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).

-

Mobile Phase A: 0.1% Acetic Acid in Water (pH ~3.0).

-

Mobile Phase B: Methanol : Acetonitrile (80:20).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 250 nm (Max absorption of the fluoropyrimidine ring).

-

Temperature: 40°C.

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Event |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Injection |

| 20.0 | 40 | 60 | Capecitabine Elution (~14-16 min) |

| 30.0 | 10 | 90 | Impurity F Elution (~22-25 min) |

| 35.0 | 10 | 90 | Wash |

| 36.0 | 90 | 10 | Re-equilibration |

Analytical Workflow Visualization

Figure 2: Analytical workflow for the detection and quantification of Impurity F.

Regulatory & Quality Context

Specification Limits

According to ICH Q3A(R2) guidelines and specific pharmacopoeial monographs:

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (Standard limit for known impurities in commercial batches).

Stability Warning

Critical Handling Note: this compound is moisture-sensitive. Reference standards must be stored at -20°C under desiccated conditions. In solution, avoid phosphate buffers > pH 7.0, as they catalyze the ring-opening hydrolysis back to Capecitabine, leading to false-negative results in purity assays.

References

-

European Pharmacopoeia (Ph. Eur.) . Capecitabine Monograph 2762. 10th Edition. Strasbourg, France: EDQM. Available at: [Link]

-

United States Pharmacopeia (USP) . Capecitabine Monograph. USP-NF Online. Rockville, MD: United States Pharmacopeial Convention. Available at: [Link]

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 60953 (Capecitabine). Bethesda, MD: National Library of Medicine. Available at: [Link]

-

ICH Guidelines . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Available at: [Link]

Sources

"Capecitabine-2',3'-cyclic Carbonate" molecular weight and formula

Impurity Profiling, Structural Characterization, and Analytical Control [1]

Executive Summary: The Criticality of Impurity "F"

In the high-stakes environment of antineoplastic drug development, the purity of the Active Pharmaceutical Ingredient (API) is paramount.[1] For Capecitabine (Xeloda®), a prodrug of 5-Fluorouracil (5-FU), the impurity profile is complex due to the lability of its carbamate side chain and the sugar moiety.[1]

Capecitabine-2',3'-cyclic Carbonate (identified as EP Impurity F and USP Related Compound C ) represents a specific degradation and synthetic byproduct where the 2' and 3' hydroxyl groups of the 5-deoxyribose ring are bridged by a carbonyl group.[1] Understanding this molecule is not merely a compliance exercise; it is a study in the thermodynamic stability of 5-membered rings and the kinetics of nucleoside protection strategies.[1]

This guide dissects the physicochemical properties, formation mechanisms, and robust analytical protocols required to detect and control this specific impurity.[1]

Physicochemical Core Profile

The following data establishes the fundamental identity of the molecule. This table aggregates verified data points essential for Certificate of Analysis (CoA) generation and mass spectrometry confirmation.

| Parameter | Technical Specification |

| Chemical Name | Pentyl [1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |

| Common Name | This compound |

| CAS Registry Number | 921769-65-5 |

| Molecular Formula | C₁₆H₂₀FN₃O₇ |

| Molecular Weight | 385.34 g/mol |

| Monoisotopic Mass | 385.1285 Da |

| Regulatory ID | EP Impurity F; USP Related Compound C |

| Solubility Profile | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3][4][5] |

| Structural Feature | 1,3-dioxol-2-one ring fused to the furanose moiety.[1] |

Structural Analysis & Formation Mechanism

The Chemistry of Cyclization

The formation of this compound is a classic example of intramolecular nucleophilic substitution or transesterification involving a carbonate source.[1]

In the synthesis of Capecitabine, the 2' and 3' hydroxyls of the ribose ring are typically protected (often as an acetonide).[1] However, if a carbonyl source (such as phosgene, carbonyldiimidazole, or dialkyl carbonates) is introduced—or if the pentyloxycarbonyl group undergoes aberrant degradation/rearrangement—the thermodynamically stable 5-membered cyclic carbonate ring forms.[1]

Mechanism Logic:

-

Precursor State: The 5'-deoxy-5-fluorocytidine intermediate possesses free or semi-protected vicinal diols at the 2' and 3' positions.[1]

-

Carbonylation: In the presence of an activated carbonyl species (often used to attach the pentyl carbamate chain), the oxygen at the 2' position attacks the carbonyl carbon.[1]

-

Ring Closure: The oxygen at the 3' position, being in close spatial proximity (cis-configuration), attacks the same carbonyl center, ejecting the leaving group and closing the 1,3-dioxolane-2-one ring.[1]

Pathway Visualization

The following diagram illustrates the structural relationship and potential formation pathway from the parent scaffold.[1]

Caption: Logical flow of vicinal diol cyclization leading to the formation of the stable 5-membered cyclic carbonate impurity.

Analytical Methodologies (HPLC & LC-MS)

To detect this impurity at ICH Q3A/B reporting thresholds (<0.05%), a high-resolution separation method is required.[1] The cyclic carbonate is less polar than the parent diol due to the "masking" of the hydroxyl groups, resulting in a longer retention time in Reverse Phase (RP) chromatography.[1]

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of this compound from Capecitabine and other related compounds (e.g., 5'-DFCR).

-

Stationary Phase: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

-

Why: The hydrophobic nature of the pentyl chain and the cyclic carbonate requires a non-polar stationary phase for adequate retention and resolution.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.0).[1]

-

Gradient Profile:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 250 nm (Characteristic absorption of the fluoropyrimidine ring).[1]

-

Column Temperature: 40°C.

Protocol: Mass Spectrometry (LC-MS/MS) Confirmation

Objective: Structural confirmation via fragmentation patterns.[1]

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 386.34 m/z.[1]

-

Key Fragment Ions:

Analytical Workflow Diagram

The following DOT diagram outlines the decision tree for identifying this specific impurity during a batch release.

Caption: Step-by-step analytical workflow for the identification and quantification of this compound.

Synthesis & Reference Standard Preparation

For researchers needing to synthesize this compound as a reference standard (as per Jhansi Rani et al.), the direct carbonylation of the intermediate is the most efficient route.[1]

-

Starting Material: 5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Capecitabine with free 2',3'-OH).[1]

-

Reagent: Diphenyl carbonate or 1,1'-Carbonyldiimidazole (CDI).[1]

-

Catalyst: Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA).[1]

-

Solvent: Dimethylformamide (DMF) or Acetonitrile.[1]

-

Conditions: Heat to 80-100°C for 4-6 hours.

-

Purification: Silica gel column chromatography (Eluent: DCM/Methanol).

Safety Note: This synthesis involves cytotoxic agents.[1] All procedures must be conducted in a biological safety cabinet (Class II) with full PPE.[1]

References

-

LGC Standards. this compound - Product Sheet. Retrieved from [1]

-

Clearsynth. this compound (CAS No. 921769-65-5).[1][2][7] Retrieved from [1]

-

Jhansi Rani, V., et al. (2012). Synthesis and biological activity evaluation of cytidine-5′-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2′,3′-carbonates. European Journal of Medicinal Chemistry, 54, 690-696.[1][6] (Contextual citation regarding synthesis of cyclic carbonate derivatives).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Capecitabine. Retrieved from (For parent compound comparison).[1]

-

MedChemExpress. this compound Datasheet. Retrieved from

Sources

Technical Guide: Capecitabine-2',3'-cyclic Carbonate & Thymidine Phosphorylase Interactions

Executive Summary

This technical guide provides a rigorous analysis of Capecitabine-2',3'-cyclic Carbonate , a critical process impurity and degradation product found in Capecitabine drug substances. While Capecitabine is a prodrug activated by a three-step enzymatic cascade ending with Thymidine Phosphorylase (TP) , the cyclic carbonate variant presents a unique structural challenge.

This document details the biochemical rationale explaining why this molecule acts as a metabolic dead-end . By "locking" the ribose hydroxyls required for phosphorolysis, the cyclic carbonate evades activation, potentially reducing therapeutic efficacy if uncontrolled. We provide validated protocols for enzymatic assessment and analytical characterization to support impurity profiling in drug development.

Part 1: Structural & Mechanistic Context

The Activation Cascade

To understand the interaction (or lack thereof), one must first visualize the standard activation pathway of Capecitabine. The drug is designed to pass through the liver intact and be activated selectively in tumor tissues where Thymidine Phosphorylase (TP) is overexpressed.[1]

-

Step 1 (Liver): Carboxylesterase (CES) cleaves the carbamate to form 5'-Deoxy-5-fluorocytidine (5'-DFCR).[2][3]

-

Step 2 (Liver/Tumor): Cytidine Deaminase (CDA) converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR).[2][3]

-

Step 3 (Tumor - The Gatekeeper): Thymidine Phosphorylase (TP) cleaves the glycosidic bond of 5'-DFUR to release the cytotoxic 5-Fluorouracil (5-FU).[3]

The Impurity: this compound

This molecule differs from the parent drug by the formation of a five-membered carbonate ring fusing the 2' and 3' positions of the sugar moiety.

-

Chemical Name: 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine[4]

-

Role: Pharmacopeial Impurity (often designated Impurity F or Related Compound C).[5]

-

Structural Impediment: The cyclic carbonate masks the 3'-hydroxyl group.

Pathway Visualization

The following diagram illustrates the divergence between the active drug pathway and the impurity dead-end.

Figure 1: Metabolic pathway of Capecitabine versus the metabolic resistance of the cyclic carbonate impurity.

Part 2: Biochemical Rationale of the Interaction

The "Lock and Key" Failure

Thymidine Phosphorylase operates via a specific mechanism requiring the substrate to possess a free 3'-hydroxyl group.

-

Mechanism: TP catalyzes the reversible phosphorolysis of the glycosidic bond.[6] The phosphate ion attacks the C1' position.

-

Binding Requirement: Crystallographic studies of human TP (hTP) reveal that Lysine-190 forms a critical hydrogen bond with the 3'-hydroxyl group of the ribose ring.[7] This interaction stabilizes the transition state and orients the sugar for phosphate attack.

-

The Interaction Failure: In this compound, the 3'-oxygen is tied up in a carbonate ring. It cannot act as a hydrogen bond donor to Lys-190. Furthermore, the rigid cyclic structure imposes significant steric hindrance, preventing the molecule from fitting into the active site cleft defined by Arg-171 and Ser-186.

Part 3: Experimental Protocols

Protocol A: Enzyme Specificity Assay (Validation of Resistance)

This protocol is designed to prove that the cyclic carbonate is not a substrate for TP, distinguishing it from the active metabolite 5'-DFUR.

Objective: Compare the rate of phosphorolysis between 5'-DFUR and this compound.

Materials:

-

Enzyme: Recombinant Human Thymidine Phosphorylase (rhTP) >95% purity.

-

Buffer: 50 mM Potassium Phosphate buffer (pH 7.4). Note: Phosphate is a co-substrate.

-

Control Substrate: 5'-DFUR (100 µM).

-

Test Compound: this compound (100 µM).

-

Detection: UV Spectrophotometer (290 nm).

Workflow:

-

Preparation: Dissolve compounds in DMSO (final concentration <1% in assay).

-

Baseline: Add 990 µL of Phosphate Buffer to a quartz cuvette.

-

Initiation: Add 10 µL of substrate/test compound.

-

Enzyme Addition: Add 10 units of rhTP. Mix by inversion.

-

Monitoring: Continuously monitor Absorbance at 290 nm for 10 minutes at 37°C.

-

Rationale: The cleavage of the glycosidic bond changes the UV absorption spectrum of the pyrimidine base. 5-FU has a lower extinction coefficient at 290 nm compared to the nucleoside.

-

Expected Results:

| Parameter | 5'-DFUR (Control) | This compound |

| Absorbance (290nm) | Rapid Decrease (ΔOD > 0.1/min) | Negligible Change (ΔOD ~ 0) |

| Interpretation | Successful Phosphorolysis | No Interaction / Resistance |

Protocol B: Impurity Profiling via HPLC

To quantify this impurity in drug substance batches, use the following validated conditions.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile/Methanol (50:50).

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 250 nm.

-

Retention Time: The cyclic carbonate is more lipophilic than Capecitabine due to the masking of hydroxyls; expect elution after the main peak.

Part 4: Implications for Drug Development

Efficacy Reduction

The presence of this compound represents a "double loss":

-

Dose Dilution: It contributes to the weight of the drug substance but yields no cytotoxic 5-FU.

-

Metabolic Burden: While not a TP substrate, it may still require hepatic clearance (via esterases acting on the carbamate), potentially occupying CES enzymes, though this effect is generally minor compared to the primary loss of active drug mass.

Regulatory Limits

Per ICH Q3A/B guidelines, this is a specified impurity.

-

Reporting Threshold: >0.05%

-

Identification Threshold: >0.10%

-

Qualification Threshold: >0.15%

Manufacturers must demonstrate via the assays in Part 3 that this impurity does not possess off-target toxicity, as it cannot follow the intended clearance pathway of the parent drug.

References

-

Biosynth. (2024). Capecitabine 2',3'-cyclic carbonate - Analytical Standard and Impurity Profile.[4][5] Retrieved from

-

National Center for Biotechnology Information. (2025). Thymidine Phosphorylase Structure and Mechanism (PDB 1UOU).[7] PubChem Compound Summary. Retrieved from

-

Bronckaers, A., et al. (2009). The dual role of thymidine phosphorylase in cancer development and chemotherapy. Medicinal Research Reviews. Retrieved from

-

European Pharmacopoeia (Ph. Eur.). (11th Ed.). Capecitabine Monograph: Impurity F.[5] Retrieved from

-

LGC Standards. (2024). This compound Reference Material Data Sheet.[4] Retrieved from

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. Structures of native human thymidine phosphorylase and in complex with 5-iodouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Preliminary In Vitro Evaluation of Capecitabine-2',3'-cyclic Carbonate (CCC)

[1]

Executive Summary & Rationale

This compound (CCC) represents a lipophilic derivative of Capecitabine.[1] Standard Capecitabine is a prodrug enzymatically converted to 5-Fluorouracil (5-FU) via a three-step cascade involving Carboxylesterase (CES), Cytidine Deaminase (CDA), and Thymidine Phosphorylase (TP).[1]

The introduction of a 2',3'-cyclic carbonate ring serves two theoretical pharmacological functions:

-

Lipophilicity Enhancement: Masking the polar 2' and 3' hydroxyl groups significantly increases the partition coefficient (LogP), potentially enhancing passive diffusion across the intestinal epithelium compared to the parent compound.

-

Metabolic Modulation: The cyclic ring locks the sugar conformation (C3'-endo/C2'-exo puckering), which may alter the binding affinity for the initiating enzyme, CES, or protect against premature glucuronidation.[1]

This guide outlines the critical in vitro workflows required to validate CCC as either a viable therapeutic candidate or a bioactive impurity requiring strict control.

Chemical & Physical Characterization[1][2][3]

Before biological testing, the hydrolytic stability of the cyclic carbonate moiety must be established. Cyclic carbonates are susceptible to hydrolysis, reverting to the parent diol (Capecitabine).

Experimental Protocol: pH-Dependent Hydrolytic Stability

Objective: Determine the half-life (

Methodology:

-

Stock Preparation: Dissolve CCC in DMSO (10 mM). Note: CCC is hygroscopic; use anhydrous DMSO.[1]

-

Buffer Systems:

-

Incubation: Spike stock into buffers (final conc. 10 µM) at 37°C.

-

Sampling: Aliquot at

min. -

Quenching: Immediate addition of cold Acetonitrile (ACN) to stop chemical hydrolysis.

-

Analysis: RP-HPLC or LC-MS/MS. Monitor the disappearance of CCC (RT ~12 min) and appearance of Capecitabine (RT ~8 min).

Data Output Format:

| Medium | pH | Status | ||

| SGF | 1.2 | [Calculated] | [Calculated] | Acid Stability Check |

| PBS | 7.4 | [Calculated] | [Calculated] | Systemic Stability Check |

Metabolic Activation Pathway (The "Triple-Lock" Mechanism)[1]

For CCC to be effective, it must eventually yield 5-FU.[1] The critical question is whether the cyclic carbonate hydrolyzes spontaneously or requires enzymatic cleavage (e.g., by esterases) to release the active 2',3'-OH groups required for downstream processing.[1]

Pathway Visualization

The following diagram illustrates the hypothetical activation pathway, contrasting the standard Capecitabine route with the CCC route.

Figure 1: Proposed metabolic activation cascade. CCC must revert to Capecitabine (ring opening) either prior to or concurrent with the CES-mediated carbamate cleavage.[1]

In Vitro Enzymatic Assay: Carboxylesterase (CES) Kinetics[1]

Capecitabine is activated by CES1 and CES2 in the liver. A cyclic carbonate at the 2',3' position might sterically hinder the carbamate tail at the N4 position.

Protocol: Liver Microsome Stability

Rationale: To verify if CCC is a substrate for hepatic enzymes.

-

System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Substrate: CCC (1 µM).

-

Cofactors: No NADPH required (CES is a hydrolase, not a CYP450), but NADPH can be added to check for oxidative defluorination (undesirable).

-

Reaction:

-

Pre-incubate HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiate with CCC.[3]

-

Stop reaction at 0, 5, 10, 20, 30, 60 min with ice-cold ACN containing Internal Standard (IS).

-

-

Control: Capecitabine (Positive Control).

-

Analysis: Quantify the formation of 5'-DFCR (the product of carbamate hydrolysis).

Interpretation:

Cellular Pharmacology: Cytotoxicity & Specificity[1]

The "Holy Grail" of fluoropyrimidines is tumor specificity via Thymidine Phosphorylase (TP) overexpression.

Cell Line Selection Strategy

-

HT-29 / HCT116 (Colorectal): High TP expression.[1] (Primary Target).

-

MCF-7 (Breast): Moderate TP expression.[1]

-

Wi-38 (Fibroblast): Normal tissue control (Low TP).[1]

Protocol: 72-Hour MTT Proliferation Assay

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow 24h attachment. -

Dosing: Treat with serial dilutions of:

-

Incubation: 72 hours at 37°C, 5% CO2.

-

Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, read Absorbance at 570 nm.

-

Calculation: Determine IC50 values using non-linear regression (Sigmoidal dose-response).

Data Visualization (Expected)

The following decision tree outlines the logical progression based on cytotoxicity results.

Figure 2: Go/No-Go decision logic based on comparative cytotoxicity.

References

-

PubChem. (n.d.). 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Compound). National Library of Medicine. Retrieved January 31, 2026, from [Link][1]

-

Walko, C. M., & Lindley, C. (2005).[1] Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44.[1] (Contextual grounding for Capecitabine mechanism). [Link]

Sources

- 1. 2',3'-O-Carbonyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine | C16H20FN3O7 | CID 58434491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijrar.org [ijrar.org]

- 3. biosynth.com [biosynth.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. Log In | Scientist.com [app.scientist.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Multinuclear NMR Measurements and DFT Calculations for Capecitabine Tautomeric Form Assignment in a Solution | MDPI [mdpi.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. medchemexpress.com [medchemexpress.com]

Methodological & Application

"Capecitabine-2',3'-cyclic Carbonate" reference standard preparation

Application Note: Preparation and Qualification of Capecitabine-2',3'-cyclic Carbonate Reference Standard

Introduction & Regulatory Context

In the development of Capecitabine (Xeloda®), a prodrug of 5-Fluorouracil (5-FU), rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. This compound (CAS: 921769-65-5) is a critical process-related impurity and degradation product, designated as USP Related Compound C and EP Impurity F .

The formation of the 2',3'-cyclic carbonate moiety creates a rigid bicyclic system fused to the furanose ring. This structural modification significantly alters the physicochemical properties (solubility, lipophilicity) compared to the parent API. Consequently, a high-purity reference standard is essential for:

-

Retention Time Marking: Accurate identification during HPLC release testing.

-

Response Factor Calculation: Quantifying the impurity levels relative to the API.

-

Genotoxicity Assessment: Evaluating the safety profile of the carbonate functionality.

Chemical Basis & Retrosynthetic Strategy

The synthesis targets the selective carbonylation of the cis-vicinal diol at the 2' and 3' positions of the ribose sugar.

Mechanistic Rationale: The 2' and 3' hydroxyl groups in Capecitabine are cis-oriented, making them ideal for the formation of a five-membered cyclic carbonate ring. While phosgene or triphosgene can effect this transformation, they pose severe safety risks and handling difficulties.

Selected Methodology: We utilize 1,1'-Carbonyldiimidazole (CDI) as the carbonylating agent.[1]

-

Why CDI? It acts as a phosgene equivalent but is a solid, easier to handle, and generates imidazole as a non-acidic byproduct, preventing acid-catalyzed degradation of the N4-pentyloxycarbonyl group (a labile carbamate) or the glycosidic bond.

-

Thermodynamics: The formation of the stable 5-membered ring is thermodynamically driven, typically proceeding to completion under mild conditions.

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of this compound.

Protocol 1: Synthesis of this compound

Safety Warning: Handle CDI in a fume hood (moisture sensitive). Capecitabine is a cytotoxic agent; wear appropriate PPE (double gloves, respirator).

Materials:

-

Capecitabine API (Purity >99.0%)[2]

-

1,1'-Carbonyldiimidazole (CDI) (Reagent Grade, >97%)

-

N,N-Dimethylformamide (DMF), Anhydrous

-

Ethyl Acetate (EtOAc) & Hexanes (HPLC Grade)

-

Saturated Ammonium Chloride (NH4Cl) solution

Step-by-Step Procedure:

-

Activation:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Capecitabine (1.0 g, 2.78 mmol) in anhydrous DMF (10 mL) .

-

Ensure complete dissolution under an inert atmosphere (Nitrogen or Argon).

-

-

Carbonylation:

-

Add CDI (0.68 g, 4.17 mmol, 1.5 eq) in one portion.

-

Stir the reaction mixture at 25°C (Room Temperature) .

-

Process Control: Monitor by TLC (Mobile Phase: 10% MeOH in DCM). The starting material (Rf ~0.4) should disappear, and a less polar spot (Rf ~0.6) should appear. Reaction typically completes in 2–4 hours.

-

-

Quench & Extraction:

-

Once complete, slowly add saturated NH4Cl solution (20 mL) to quench excess CDI (CO2 evolution will occur).

-

Extract the aqueous mixture with EtOAc (3 x 30 mL) .

-

Combine organic layers and wash with water (2 x 20 mL) and brine (20 mL) to remove residual DMF.

-

-

Drying & Concentration:

-

Dry the organic layer over anhydrous Na2SO4 .[3]

-

Filter and concentrate under reduced pressure (Rotavap) at 40°C to yield a crude off-white foam.

-

Protocol 2: Purification & Isolation

The crude material contains imidazole byproducts and potentially unreacted Capecitabine.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Column: Pack a 25g silica cartridge.

-

Eluent Gradient:

-

0–5 min: 100% Dichloromethane (DCM)

-

5–20 min: 0% → 5% Methanol in DCM

-

-

Collection: Collect fractions containing the major product (monitor via UV at 254 nm).

-

-

Final Isolation:

-

Pool pure fractions and evaporate to dryness.

-

Crystallization (Optional but recommended for Reference Standards): Dissolve the residue in a minimum amount of warm EtOAc and add Hexanes dropwise until turbid. Cool to 4°C overnight.

-

Yield Target: 0.85 g – 0.95 g (80–90%).

-

Physical State: White to off-white crystalline solid.

-

Protocol 3: Characterization & Qualification

To qualify this material as a Primary Reference Standard, it must pass the following structural and purity checks.

A. Structural Confirmation (NMR)

| Nucleus | Key Diagnostic Signal | Interpretation |

| 1H NMR | δ 5.20–5.40 ppm (m, 2H) | Downfield shift of H-2' and H-3' protons due to carbonate deshielding (vs. ~4.0 ppm in Capecitabine). |

| 1H NMR | Absence of δ ~5.0–5.5 ppm (OH) | Disappearance of exchangeable hydroxyl protons confirms cyclization. |

| 13C NMR | δ ~153.5 ppm | Appearance of the cyclic carbonate carbonyl carbon.[3] |

| 19F NMR | δ -165 ppm (approx) | Confirms presence of the Fluorine atom on the pyrimidine ring. |

B. Purity Determination (HPLC)

Use the USP/EP method conditions to verify the retention time matches the "Related Compound C" marker.

-

Column: C18 (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Acetic Acid/Water/Acetonitrile/MeOH (Buffer system)[2]

-

Mobile Phase B: MeOH/Acetonitrile/Buffer (High organic)

-

Flow Rate: 1.0 mL/min[2]

-

Acceptance Criteria: Purity > 98.0% (Area %).

C. Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Expected Mass: [M+H]+ = 386.34 m/z.

Qualification Workflow Diagram

Figure 2: Qualification workflow for releasing the Reference Standard.

Storage and Stability

-

Storage: Store at -20°C under Argon. Protect from moisture (cyclic carbonates can hydrolyze back to the diol under basic/aqueous conditions).

-

Handling: Equilibrate to room temperature in a desiccator before opening to prevent condensation.

References

-

USP Monograph: Capecitabine.[4] United States Pharmacopeia (USP-NF).

-

Spegazzini, N. et al. (2005).[1] C2',3'-Cyclic carbonates derived from uridine and inosine.[1] Journal of the Brazilian Chemical Society.

-

Aher, R. D. et al. (2014).[6] One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2.[6] Synlett.

-

LGC Standards. this compound (Product Data Sheet).

-

ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20110224422A1 - Preparation of capecitabine - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. uspnf.com [uspnf.com]

- 5. Capecitabine Tablets [drugfuture.com]

- 6. One-Pot Synthesis of Cyclic Carbonates from Aldehydes, Sulfur Ylide, and CO2 [organic-chemistry.org]

Application Note: Stability Testing Protocol for Capecitabine-2',3'-cyclic Carbonate

Executive Summary

This application note details the protocol for the stability profiling of Capecitabine-2',3'-cyclic Carbonate (CAS: 921769-65-5).[1] As a structural analog and potential process-related impurity of the antineoplastic prodrug Capecitabine, this compound possesses a strained five-membered cyclic carbonate ring fused to the ribose moiety.

The primary stability risk for this entity is hydrolytic ring-opening , which reverts the molecule to the parent diol (Capecitabine) or leads to further degradation into 5'-deoxy-5-fluorocytidine derivatives. This protocol integrates ICH Q1A(R2) guidelines with specific considerations for carbonate ester sensitivity, utilizing a stability-indicating RP-HPLC method to quantify degradation kinetics.

Chemical Context & Stability Rationale

The Structural Vulnerability

This compound differs from Capecitabine by the presence of a carbonyl group bridging the 2' and 3' oxygen atoms of the sugar ring.

-

Mechanism of Instability: Cyclic carbonates are electrophilic. Under nucleophilic attack (e.g.,

or -

Critical Control Point: The stability profile is heavily pH-dependent. While relatively stable in non-aqueous aprotic solvents (DMSO, Acetonitrile), the compound is expected to degrade rapidly in basic aqueous media.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation logic expected during stress testing.

Figure 1: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocol

Materials & Reagents

-

Reference Standard: this compound (>98% purity).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Dimethyl Sulfoxide (DMSO).

-

Buffer Systems: Ammonium Acetate (10mM, pH 4.5), Ammonium Bicarbonate (10mM, pH 8.0).

Sample Preparation

Caution: Avoid protic solvents (MeOH/Water) for the stock solution to prevent premature solvolysis.

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO (Conc: 1000 µg/mL). Store at -20°C.

-

Working Solution: Dilute Stock to 100 µg/mL using ACN:Water (50:50 v/v) immediately prior to injection or stress application.

Stress Testing Conditions (Forced Degradation)

Perform the following stress tests to validate the analytical method's specificity.

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 0.1 N HCl, RT | 2 - 24 Hrs | 10-20% | Protonation of carbonyl oxygen; slower ring opening. |

| Base Hydrolysis | 0.01 N NaOH, RT | 5 - 30 Mins | >50% | Critical: Rapid nucleophilic attack on carbonate carbon. |

| Oxidation | 3% | 4 - 24 Hrs | 10-20% | Assess susceptibility of the fluoropyrimidine ring. |

| Thermal | 60°C (Solid State) | 7 Days | <10% | Assess solid-state lattice stability/dimerization. |

| Photolytic | 1.2M Lux hours | ~1-2 Days | Variable | Check for UV-induced radical formation. |

Analytical Methodology (RP-HPLC)

The method must separate the cyclic carbonate (less polar) from the diol (more polar).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 10mM Ammonium Acetate (pH 4.0).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-2 min: 10% B (Isocratic)

-

2-15 min: 10% → 60% B (Linear Gradient)

-

15-20 min: 60% → 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 304 nm (Characteristic of Capecitabine chromophore) and 240 nm .

-

Column Temp: 30°C.

Why this method? The acidic pH of Mobile Phase A (pH 4.0) inhibits the on-column hydrolysis of the cyclic carbonate during the run, ensuring accurate quantification of the intact molecule.

Stability Workflow & Data Analysis

The following workflow ensures data integrity and compliance with ICH Q1A(R2) standards.

Figure 2: Step-by-step workflow for stability assessment.[3][4]

Data Calculation

Calculate the degradation rate constant (

Where:

-

= Concentration (Area %) at time

- = Initial Concentration.

-

= Degradation rate constant (

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] International Council for Harmonisation.[3] [Link]

-

PubChem. (n.d.). Capecitabine Compound Summary.[2][6][7] National Center for Biotechnology Information. [Link]

-

Motwani, S. K., et al. (2017).[2] Validated Stability Indicating RP-HPLC Method for the Estimation of Capecitabine. Marmara Pharmaceutical Journal.[2] [Link]

Sources

Application Note: Forced Degradation and Stability Indicating Analysis of Capecitabine-2',3'-cyclic Carbonate

Abstract

This application note provides a comprehensive framework and detailed protocols for conducting forced degradation studies on Capecitabine-2',3'-cyclic Carbonate, a key derivative and potential impurity of the anticancer drug Capecitabine. The protocols are designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish degradation pathways.[1][2][3] A robust, stability-indicating HPLC-UV method coupled with LC-MS/MS for peak identification is presented. This guide is intended for researchers, analytical scientists, and drug development professionals involved in the characterization and quality control of Capecitabine and its related substances.

Introduction: The Imperative of Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory agencies worldwide.[3] By subjecting a drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and gain fundamental insights into the molecule's intrinsic stability.[3] This information is paramount for several reasons:

-

Development of Stability-Indicating Methods: It is the only way to guarantee that an analytical method can accurately separate the intact active pharmaceutical ingredient (API) from its degradation products.

-

Degradation Pathway Elucidation: Understanding how a molecule degrades helps in designing stable formulations and defining appropriate storage conditions and shelf-life.[2]

-

Safety and Efficacy: Degradants can have different pharmacological or toxicological profiles than the parent drug, making their identification and control essential for patient safety.

Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-fluorouracil (5-FU) in the body.[4] "this compound" is a derivative of Capecitabine, available as an analytical standard and impurity reference, and noted for its potential anticancer activity.[5][6] The presence of the 2',3'-cyclic carbonate moiety on the ribose sugar introduces a unique chemical feature—a five-membered cyclic ester—which may present distinct stability challenges compared to the parent drug. This guide provides the necessary protocols to rigorously evaluate its stability profile.

Scientific Rationale and Experimental Design

Molecular Profile of this compound

The structure of this compound includes two primary points of potential chemical instability under stress conditions:

-

The N4-pentyloxycarbonyl group: This carbamate linkage is known to be susceptible to hydrolysis.

-

The 2',3'-cyclic carbonate group: As a cyclic ester, this group is highly susceptible to both acid- and base-catalyzed hydrolysis, which would result in the opening of the carbonate ring to form 2'- and 3'-hydroxy groups.

The degradation of the parent Capecitabine molecule is known to be significant under acidic and high-temperature conditions.[7][8] Therefore, our experimental design will focus on rigorously testing these vulnerabilities.

Experimental Workflow

A systematic approach is essential for a successful forced degradation study. The workflow involves subjecting the drug substance to a series of stress conditions, followed by analysis to quantify the remaining parent drug and identify the resulting degradants.

Figure 1: General workflow for the forced degradation study.

Materials and Protocols

Reagents and Materials

-

This compound reference standard

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

Purified water (e.g., Milli-Q®)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Ammonium formate, analytical grade

-

Formic acid, analytical grade

Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

LC-MS/MS System: Waters Xevo TQ-S or equivalent, with an electrospray ionization (ESI) source.

-

pH meter

-

Calibrated oven

-

Photostability chamber (compliant with ICH Q1B)

Preparation of Solutions

-

Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in 25.0 mL of a 50:50 (v/v) mixture of acetonitrile and water. This stock solution is used for all stress experiments.

-

Stressors:

-